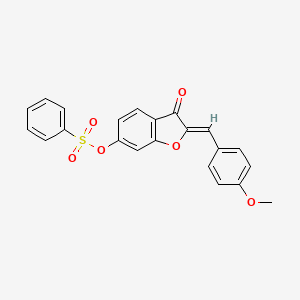

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Description

The compound "(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate" belongs to the aurone class of molecules, characterized by a benzofuran-3(2H)-one scaffold substituted with a benzylidene group and a sulfonate ester. The Z-configuration of the benzylidene moiety is critical for its biological activity, as stereochemistry influences binding to molecular targets such as tubulin . The 4-methoxy group on the benzylidene ring and the benzenesulfonate ester at position 6 are key structural features that modulate solubility, bioavailability, and target affinity.

Properties

IUPAC Name |

[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6S/c1-26-16-9-7-15(8-10-16)13-21-22(23)19-12-11-17(14-20(19)27-21)28-29(24,25)18-5-3-2-4-6-18/h2-14H,1H3/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFXWBFKTZYFNO-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran in the presence of a base to form the benzylidene intermediate. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl compound.

Substitution: The benzenesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the benzenesulfonate group.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .

Biology and Medicine

It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets. The methoxybenzylidene moiety can interact with enzymes or receptors, modulating their activity. The benzenesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Core Scaffold and Substitution Patterns

The target compound shares a common benzofuran-3(2H)-one scaffold with other aurone derivatives. Below is a comparative analysis of substituent effects on biological activity:

Structural-Activity Relationship (SAR) Insights

- Benzylidene Substituents :

- 4-Methoxy (Target) : Optimizes electronic effects and steric compatibility with the tubulin colchicine pocket.

- 2,4-Dimethoxy () : Additional methoxy groups may hinder binding due to increased steric bulk .

- Pyridin-4-yl (5b) : Enhances π-π stacking interactions, contributing to sub-100 nM IC₅₀ values .

- Position 6 Modifications :

Molecular Docking and Target Confirmation

Molecular docking studies () confirm that aurones like 5a bind to the colchicine site via hydrophobic interactions and hydrogen bonding.

Biological Activity

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its biological activity, focusing on its anticancer properties, antioxidant effects, and other relevant pharmacological profiles.

Chemical Structure and Properties

The compound's molecular formula is , and it features a complex structure that includes a benzofuran moiety and a methoxybenzylidene group. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Cell Lines Tested : MCF-7 (breast cancer) and A-549 (lung cancer).

- Methodology : MTT assay was utilized to assess cell viability.

- Results :

- The compound exhibited an IC50 value of approximately 22.09 µg/mL against the A-549 cell line.

- For the MCF-7 cell line, the IC50 was reported at 6.40 µg/mL, indicating stronger effectiveness compared to standard chemotherapeutic agents like Doxorubicin, which had IC50 values of 9.18 µg/mL for A-549 and 15.06 µg/mL for MCF-7 .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate | A-549 | 22.09 |

| (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate | MCF-7 | 6.40 |

| Doxorubicin | A-549 | 9.18 |

| Doxorubicin | MCF-7 | 15.06 |

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer.

The antioxidant activity is believed to stem from the compound's ability to scavenge free radicals and inhibit lipid peroxidation. This property enhances cellular health and may contribute to its overall therapeutic potential.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and specific biological targets involved in cancer progression. These studies suggest that the compound may inhibit key enzymes related to tumor growth and metastasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.